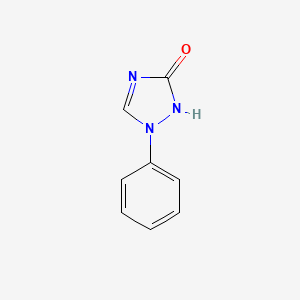

1-phenyl-1H-1,2,4-triazol-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMYEHBRNFUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195129 | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-68-9 | |

| Record name | 1-Phenyl-3-hydroxy-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-1-phenyl-3H-1,2,4-triazol-3-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY9UJ56XWK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Phenyl 1h 1,2,4 Triazol 3 Ol and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the 1,2,4-triazole (B32235) ring system have been well-established for decades. These routes often involve the condensation of hydrazines or their derivatives with compounds containing a carbon-nitrogen triple bond or a carbonyl group, followed by cyclization.

Condensation and Cyclization Reactions (e.g., Phenylhydrazine, Urea, and Formic Acid)

Another related conventional method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide scispace.comresearchgate.net. While not a direct synthesis using the three specified starting materials in one pot, it highlights the principle of forming the triazole ring from hydrazine (B178648) and carbonyl precursors.

Multi-component Reactions

A metal-free, base-promoted three-component, one-pot reaction has been reported for the synthesis of hybrid molecular scaffolds linking 1,3-diones and 1,2,4-triazoles. This demonstrates the feasibility of MCRs in constructing the triazole ring system under mild conditions rsc.org. Furthermore, an oxidant- and metal-free three-component condensation of isothiocyanates, amidines, and hydrazines provides a versatile route to fully substituted 1H-1,2,4-triazol-3-amines, which are structurally related to the target compound isres.org. Such approaches highlight the potential for developing a specific multi-component reaction for the synthesis of 1-phenyl-1H-1,2,4-triazol-3-ol by carefully selecting the appropriate starting materials. The implementation of MCRs in combinatorial chemistry allows for the generation of large libraries of 1,2,4-triazole derivatives for various applications nih.gov.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, several advanced synthetic strategies have been developed. These modern techniques often lead to higher yields, improved purity, and more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,2,4-triazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods scielo.org.zaiosrjournals.org. For the synthesis of 1,2,4-triazol-3-one derivatives, which are tautomers of 1,2,4-triazol-3-ols, microwave-assisted methods have proven to be highly effective scielo.org.za. The synthesis of various substituted 1,2,4-triazole derivatives has been successfully achieved in minutes with high yields under microwave irradiation, whereas conventional methods often require several hours nih.govnih.gov.

The following table provides a comparative overview of reaction times and yields for the synthesis of 1,2,4-triazole derivatives using conventional versus microwave-assisted methods, illustrating the efficiency of the latter.

| Entry | Reaction | Method | Reaction Time | Yield (%) | Reference |

| 1 | Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | Several hours | - | nih.gov |

| 2 | Synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Microwave | 33-90 seconds | 82 | nih.gov |

| 3 | Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | nih.gov |

| 4 | Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | Microwave | 1 minute | 85 | nih.gov |

| 5 | Synthesis of coumarin-based 1,2,3-triazoles | Conventional | - | 68-79 | nih.gov |

| 6 | Synthesis of coumarin-based 1,2,3-triazoles | Microwave | - | 80-90 | nih.gov |

Solvent-Free Conditions

Solvent-free or solid-state synthesis is a green chemistry approach that minimizes the use of volatile and often toxic organic solvents. These reactions are typically carried out by grinding the reactants together or by heating a mixture of the solids. For the synthesis of 1,2,4-triazole derivatives, a greener method involves the trituration of a carboxylic acid, urea, and boric acid, followed by heating without a solvent uthm.edu.my. This approach can lead to the formation of the necessary amide intermediate, which can then be cyclized to the triazole. The absence of a solvent simplifies the work-up procedure and reduces chemical waste.

Regioselective Methodologies

The synthesis of substituted 1,2,4-triazoles often raises the issue of regioselectivity, as different isomers can be formed depending on the position of the substituents on the triazole ring. Regioselective methodologies aim to control the reaction to produce a single, desired isomer. For the synthesis of 1-aryl-1H-1,2,4-triazoles, regioselective methods are crucial.

A highly regioselective one-pot process has been developed for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines organic-chemistry.org. Copper-enabled three-component [3+2] annulation reactions have also been employed for the regioselective synthesis of 1-aryl-5-cyano-1,2,4-triazoles isres.org. These methods provide a facile route to specific 1,2,4-triazole scaffolds with high efficiency and broad substrate scope. The choice of catalyst and reaction conditions plays a pivotal role in directing the regioselectivity of the cyclization step.

Transition Metal-Catalyzed Reactions

Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of 1,2,4-triazole rings, offering efficient and regioselective methods for forming carbon-carbon and carbon-heteroatom bonds.

C-H Arylation:

Direct C-H arylation represents a powerful strategy for the synthesis of aryl-substituted 1,2,4-triazoles, providing an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium and copper catalysts are commonly employed for this transformation. For instance, a general approach for the synthesis of complex aryl 1,2,4-triazoles involves the regioselective C-H arylation of 1-alkyl- and 4-alkyltriazoles under palladium catalysis. nih.gov The electronic properties of the C-H bonds and the triazole ring itself direct the arylation to specific positions. nih.gov This methodology allows for the sequential arylation of the triazole ring to produce 3,5-diaryltriazoles, offering rapid access to a variety of arylated 1,2,4-triazoles that complements existing cyclization methods. nih.gov

Copper-diamine catalyst systems have also been developed for the regioselective C-H arylation of the 1,2,4-triazole ring with aryl bromides, specifically at the C5 position. researchgate.net The advancement in C-H functionalization on triazole rings, utilizing various substrates with palladium or copper catalysts, has led to the development of numerous substituted 1,2,3- and 1,2,4-triazoles. researchgate.net

Ullmann-type Coupling:

The Ullmann condensation, a classic copper-catalyzed reaction, is a well-established method for forming C-N bonds and is applicable to the synthesis of N-aryl triazoles. organic-chemistry.orgwikipedia.org This reaction typically involves the coupling of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst. organic-chemistry.org While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of more efficient and milder protocols. wikipedia.org Ligand-free, copper-catalyzed Ullmann-type C–N coupling has been successfully employed for the regioselective synthesis of azole-substituted imidazo[1,2-a]pyridines. thieme-connect.com

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium(II) acetate/Triphenylphosphine | 1,4-disubstituted 1,2,3-triazoles, Aryl bromides | Fully substituted 1,2,3-triazoles | Provides facile access to fully substituted triazoles with well-defined regiochemistry. nih.gov |

| Copper-diamine | 1,2,4-triazole, Aryl bromides | C5-arylated 1,2,4-triazoles | Regioselective C-H functionalization at the C5 position. researchgate.net |

| Ligand-free Copper | 2-(2-bromophenyl)imidazo[1,2-a]pyridines, Azoles | Azole-substituted imidazo[1,2-a]pyridines | Simple and highly efficient protocol for regioselective synthesis. thieme-connect.com |

Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazoles to minimize environmental impact and enhance sustainability. nih.govnih.gov These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.govresearchgate.net

Microwave-assisted synthesis has emerged as a prominent green technique. It often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netuthm.edu.my For example, a simple and efficient method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst. organic-chemistry.org Another eco-friendly method for synthesizing substituted 1,2,4-triazole containing small molecules utilizes microwave irradiation, demonstrating superiority in terms of reaction time, yield, and energy efficiency. researchgate.netuthm.edu.my

Ultrasound-assisted synthesis is another non-conventional energy source that aligns with green chemistry principles. nih.gov This technique can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields.

The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), and recyclable catalysts are also key aspects of green chemistry in this field. researchgate.net The development of one-pot syntheses and multicomponent reactions further contributes to the sustainability of 1,2,4-triazole synthesis by reducing the number of synthetic steps and purification processes. rsc.org

| Green Chemistry Approach | Key Features | Example Application |

| Microwave Irradiation | Reduced reaction times, higher yields, catalyst-free conditions. researchgate.netuthm.edu.my | Synthesis of substituted 1,2,4-triazoles from hydrazines and formamide. organic-chemistry.org |

| Ultrasound Assistance | Enhanced reaction rates and yields through acoustic cavitation. nih.gov | Synthesis of various biologically relevant triazole systems. nih.gov |

| Green Solvents/Catalysts | Use of environmentally benign solvents like water or PEG; recyclable catalysts. researchgate.net | Dehydrogenative C−H arylations of 1,2,3‐triazoles with a reusable palladium catalyst in PEG. researchgate.net |

| One-Pot Synthesis | Reduces synthetic steps and purification needs. rsc.org | Base-mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. rsc.org |

Synthesis of Related 1,2,4-Triazole Derivatives

A wide array of 1,2,4-triazole derivatives have been synthesized, often targeting specific biological activities. The following sections detail the synthesis of several such classes of compounds.

Synthesis of 2-((arylamino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione derivatives

The synthesis of these derivatives has been reported, and they have been evaluated for their in vitro antibacterial and antifungal activities. mdpi.com The general synthetic route likely involves the construction of the 5-(3-methoxyphenyl)-1-phenyl-1H-1,2,4-triazole-3-thione core, followed by N-alkylation at the 2-position with an appropriate (arylamino)methyl halide or equivalent. The initial triazole-thione core can be synthesized from the corresponding thiosemicarbazide (B42300). nih.gov

Synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)-thione derivatives

The synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, including those with a 4-nitrophenyl substituent, has been achieved through the dehydrative cyclization of hydrazinecarbothioamide derivatives. researchgate.net This is typically accomplished by refluxing in an aqueous sodium hydroxide (B78521) solution. These compounds and their precursors are of interest for their potential biological activities.

Synthesis of 4-Amino-3-mercapto-5-substituted-1,2,4-triazoles

These compounds are key intermediates for the synthesis of various fused heterocyclic systems. nih.gov Improved synthetic methods have been developed that offer advantages over classical approaches. One method involves the direct hydrazinolysis of potassium 3-aroyldithiocarbazates. researchgate.net Another efficient route involves the ring-opening of 5-substituted-2-mercapto-1,3,4-oxadiazoles with hydrazine hydrate, followed by reclosure to form the aminomercaptotriazole. researchgate.netresearchgate.net The synthesis often starts from carboxylic acid hydrazides which react with carbon disulfide in the presence of a base, followed by treatment with hydrazine hydrate. researchgate.net

Synthesis of Pyrazole (B372694) and Triazole Derivatives

The synthesis of hybrid molecules containing both pyrazole and triazole rings has attracted significant attention due to their potential as bioactive agents. nih.govnih.gov A common strategy for creating these hybrids is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgkit.edu This reaction allows for the efficient linking of a pyrazole moiety with a triazole ring. For example, a pyrazole unit bearing an azide (B81097) functional group can be reacted with a terminal alkyne to form the 1,2,3-triazole linkage. beilstein-journals.orgkit.edu Various pyrazole and triazole derivatives have been designed and synthesized as potential inhibitors of enzymes like phosphodiesterase type 4 (PDE4). nih.gov

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Modern spectroscopy offers a powerful toolkit for the unambiguous identification and structural characterization of organic molecules like 1-phenyl-1H-1,2,4-triazol-3-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl ring and the triazole ring. The protons of the monosubstituted phenyl group typically appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). The single proton on the triazole ring (C5-H) would likely resonate as a singlet further downfield. A key diagnostic signal for the prevalent triazol-3-one tautomer is the N-H proton, which is often observed as a broad singlet at a very high chemical shift (δ > 10 ppm), such as the δ 14.39 ppm signal seen for the NH proton in a similar 1,2,4-triazole (B32235) thione nucleus mdpi.com.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The phenyl group would exhibit signals for its six carbons, with their specific shifts influenced by the triazole substituent. The two carbon atoms of the triazole ring are expected to have distinct resonances. In related 1,2,4-triazole-3-thione structures, the C3 (C=S) and C5 carbons appear around δ 164-166 ppm and δ 146-160 ppm, respectively mdpi.com. For the triazol-3-one tautomer of the title compound, the C3 carbon (C=O) is expected in a similar carbonyl region (δ > 150 ppm), while the C5 carbon would also appear in the aromatic/heteroaromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |

| Phenyl-H (ortho, meta, para) | 7.20 - 7.90 (m) | 115 - 140 | Chemical shifts depend on the specific position on the ring. |

| Triazole C5-H | ~8.0 - 8.5 (s) | ~145 - 155 | Expected to be a singlet. |

| Triazole N-H | > 10 (br s) | - | Signal for the keto tautomer; often broad. |

| Triazole C3 (C=O) | - | > 150 | Carbonyl carbon of the keto tautomer. |

| Phenyl C1 (ipso) | - | ~135 - 140 | Carbon attached to the triazole ring. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 1-phenyl-1,2,dihydro-3H-1,2,4-triazol-3-one is expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazolone ring mdpi.com.

C-H Aromatic Stretching: Sharp peaks typically observed just above 3000 cm⁻¹ (e.g., 3085 cm⁻¹) chemicalbook.commdpi.com.

C=O Stretching: A strong, sharp absorption band characteristic of a carbonyl group, typically found in the range of 1650-1750 cm⁻¹. This is a key indicator of the triazol-3-one tautomer.

C=N and C=C Stretching: Absorptions for the triazole and phenyl rings are expected in the 1450-1610 cm⁻¹ region chemicalbook.commdpi.com.

N=N Stretching: A peak around 1260 cm⁻¹ can be attributed to the N=N double bond of the triazole ring.

C-N Stretching: Bands in the fingerprint region, often around 1000-1300 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (triazole ring) | 3100 - 3300 | Medium-Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Sharp |

| C=O Stretch (amide) | 1650 - 1750 | Strong |

| C=N / C=C Stretch (ring) | 1450 - 1610 | Medium-Strong |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C₈H₇N₃O), the expected molecular weight is approximately 161.16 g/mol chemsrc.com. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161.

The fragmentation pattern would be characteristic of the phenyl-triazole structure. Common fragmentation pathways for related triazoles involve the loss of stable neutral molecules. For the parent 1H-1,2,4-triazole, fragmentation includes the loss of HCN (m/z 42) and N₂ (m/z 41) guidechem.com. For the title compound, expected fragmentation could involve the loss of CO, N₂, or HCN, as well as cleavage of the phenyl group (C₆H₅, 77 Da), leading to characteristic fragment ions.

X-ray Diffraction Analysis of Related Triazole Structures

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure for this compound itself is not detailed in the available literature, analysis of closely related compounds provides significant insight into the expected geometry.

A study of 2-phenyl-4-(prop-2-yn-1-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one (a triazolone with the phenyl group at the N2 position) revealed a monoclinic crystal system with space group P2₁/c chemsrc.comrsc.orgresearchgate.net. In this structure, the triazolone ring itself is largely planar. Similarly, a structural study of 3-phenyl-1,2,4-triazol-5-amine and its tautomer showed that the planarity of the molecule depends on the tautomeric form nih.gov. In the 3-phenyl-1,2,4-triazol-5-amine tautomer, the phenyl ring and the triazole ring are nearly coplanar, with a small dihedral angle of 2.3°, suggesting significant π-electron delocalization between the two rings nih.gov. However, in the 5-phenyl-1,2,4-triazol-3-amine tautomer, the dihedral angle increases to 30.8°, indicating a greater twist between the rings nih.gov.

For this compound, it is expected that the phenyl and triazole rings will be twisted relative to each other to some degree to minimize steric hindrance. The crystal packing would likely be dominated by hydrogen bonding involving the N-H and C=O groups of the triazolone tautomer, forming dimers or extended networks nih.gov.

Tautomeric Forms and their Spectroscopic Signatures

The compound this compound is subject to prototropic tautomerism, a phenomenon common in heterocyclic systems containing amide or iminol functionalities researchgate.netijsr.net. It primarily exists in equilibrium with its more stable keto form, 1-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one. A third, less common tautomer, 1-phenyl-4H-1,2,4-triazol-3-ol, is also possible.

The dominant tautomer in a given state (solid or solution) can be identified by its unique spectroscopic signatures:

¹H NMR: The most telling feature is the presence of either a broad N-H proton signal (typically > 10 ppm) for the keto form or a sharper O-H proton signal for the hydroxy form. The chemical shift of the triazole's C5-H proton would also differ between tautomers due to changes in the ring's electronic structure.

¹³C NMR: The carbon at the 3-position of the triazole ring provides a clear distinction. For the keto tautomer, this carbon is a carbonyl (C=O) and would resonate at a characteristic downfield shift (δ > 150 ppm). For the hydroxy tautomer, this carbon is part of an enol-like system (C-OH) and would appear at a more upfield position.

FT-IR: The presence of a strong C=O stretching band (around 1650-1750 cm⁻¹) is definitive evidence for the keto (triazolone) tautomer. Conversely, the absence of this band and the presence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the hydroxy (triazolol) form.

Based on studies of related 1,2,4-triazole derivatives, the keto (triazolone) form is generally the predominant and more stable tautomer in both solution and the solid state researchgate.nettandfonline.com.

Reactivity and Reaction Mechanisms of 1 Phenyl 1h 1,2,4 Triazol 3 Ol

General Reactivity Profiles of 1,2,4-Triazole (B32235) Systems

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. Its aromatic character, arising from the delocalization of six π-electrons over the ring, is the primary reason for its considerable stability. The 1,2,4-triazole system exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. The 1H tautomer is generally considered more stable.

The reactivity of the 1,2,4-triazole ring is distinctly dichotomous. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack, such as protonation and alkylation. Due to high electron density, electrophilic substitution occurs exclusively at the nitrogen atoms. Conversely, the carbon atoms of the ring are electron-deficient (π-deficient) because they are bonded to electronegative nitrogen atoms. This electron deficiency makes the carbon atoms vulnerable to attack by nucleophiles, which can occur under mild conditions. The NH protons in N-unsubstituted 1,2,4-triazoles are acidic, with a pKa of approximately 10.26, allowing for deprotonation to form a triazolate anion.

Functional Group Transformations and Derivatization Strategies

The presence of the phenyl group at the N1 position, a hydroxyl group at the C3 position, and an available hydrogen at the C5 position on 1-phenyl-1H-1,2,4-triazol-3-ol provides multiple sites for derivatization.

Oxidation Reactions

While direct oxidation of the hydroxyl group on this compound is not extensively documented, related transformations in the 1,2,4-triazole family suggest potential pathways. For instance, the oxidation of analogous 1,2,4-triazoline-3-thiones with oxidizing agents like chlorine or bromine can yield unstable sulfonyl halides. These intermediates are readily converted into corresponding sulfonic acids or sulfonamides. Another potential reaction is the N-oxidation of one of the ring's nitrogen atoms. In related 1,2,3-triazole systems, oxidation using a hydrogen peroxide-trifluoroacetic acid (H₂O₂-CF₃CO₂H) system has been shown to produce 1,2,3-triazole-3-oxides. This suggests that the nitrogen atoms in the 1,2,4-triazole ring could potentially be oxidized to form N-oxides under suitable conditions.

Reduction Reactions

The 1,2,4-triazole ring is generally resistant to reduction due to its aromatic stability. It is insensitive to typical catalytic hydrogenation conditions that might reduce other functional groups. Therefore, reduction reactions involving this compound would likely target the phenyl substituent rather than the heterocyclic core. For example, catalytic hydrogenation under harsh conditions might reduce the phenyl ring to a cyclohexyl group, but cleavage of the triazole ring is not a common outcome. In studies on related triazole diesters, reducing agents like sodium borohydride (B1222165) selectively reduce ester functional groups attached to the ring without affecting the triazole core itself. This highlights the general inertness of the ring to reduction.

Substitution Reactions at Nitrogen Atoms

The nitrogen atoms in the 1,2,4-triazole ring are primary sites for substitution reactions, particularly alkylation and arylation. In N-unsubstituted triazoles, alkylation is a common derivatization strategy. The regioselectivity of this reaction (i.e., whether substitution occurs at N1 or N4) can often be controlled by the choice of base and reaction conditions. For instance, using sodium ethoxide in ethanol (B145695) as a base tends to favor N1 alkylation, whereas using aqueous sodium hydroxide (B78521) can lead to a mixture of N1 and N4 substituted products.

For N1-substituted triazoles like this compound, further substitution is less common but conceivable at other ring nitrogens under specific conditions. More broadly, N-arylation of the triazole ring is a significant transformation, often achieved through copper- or palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of various aryl and heteroaryl groups onto the triazole nitrogen atoms.

| Catalyst System | Ligand | Typical Substrates | Key Feature |

|---|---|---|---|

| Copper (e.g., CuI, CuO) | Diamine ligands, 3-(diphenylphosphino)propanoic acid, or ligand-free | Aryl halides (iodides, bromides) | Cost-effective and versatile for various nitrogen heterocycles. |

| Palladium (e.g., Pd₂(dba)₃) | Bulky phosphine (B1218219) ligands (e.g., tBuBrettPhos) | Aryl halides and triflates | Offers high regioselectivity (e.g., N2-selective arylation of 1,2,3-triazoles). |

Mechanistic Investigations of Related Triazole Reactions

C-H Activation Mechanisms (e.g., Palladium Acetate Catalysis)

Direct functionalization of the C-H bonds of the triazole ring represents a powerful and atom-economical strategy for creating more complex molecules. Palladium-catalyzed direct C-H arylation has been successfully applied to 1-substituted-1,2,4-triazoles. The reaction typically involves coupling the triazole with an aryl halide in the presence of a palladium catalyst, a ligand, and a base.

The prevailing mechanism for this transformation is believed to be a Concerted Metalation-Deprotonation (CMD) pathway. This mechanism is characteristic of reactions involving late transition metals in high oxidation states, such as Palladium(II).

The proposed catalytic cycle proceeds as follows:

C-H Activation: The active Pd(II) catalyst interacts with the C5-H bond of the 1-substituted-1,2,4-triazole. The base (often a carbonate or acetate) assists in the abstraction of the proton, leading to the formation of a palladacycle intermediate. This step is "concerted," meaning the metalation and deprotonation occur in a single, coordinated step.

Oxidative Addition: The aryl halide (Ar-X) then undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The final step is the reductive elimination of the coupled product (the C5-arylated triazole) from the Pd(IV) center, which regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.

| Component | Example | Role in Reaction |

|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates C-H bond cleavage and C-C bond formation. |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Stabilizes the palladium catalyst and influences reactivity. |

| Base | Potassium Carbonate (K₂CO₃) | Acts as the proton acceptor in the CMD step. |

| Solvent | Toluene or DMF | Provides the reaction medium. |

| Aryl Source | Aryl Bromide (Ar-Br) | Provides the aryl group for coupling. |

This C-H activation strategy provides a direct route to complex arylated 1,2,4-triazoles, avoiding the need for pre-functionalization of the triazole ring.

1,3-Dipolar Cycloaddition Reactions in Triazole Synthesis

The synthesis of the 1,2,4-triazole ring system is frequently achieved through 1,3-dipolar cycloaddition reactions. This powerful method allows for the construction of the heterocyclic core from acyclic precursors. For substituted triazoles like this compound, a common and effective synthetic strategy involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This reaction typically involves the coupling of an organic azide (B81097) with a terminal alkyne. In the synthesis of the this compound precursor, phenylazide serves as the 1,3-dipole, and an alkyne bearing a protected hydroxyl group acts as the dipolarophile. The copper(I) catalyst facilitates the reaction, leading to the formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity. Subsequent chemical transformations are then required to convert this intermediate into the final 1,2,4-triazole-3-ol structure. While the CuAAC reaction itself primarily forms 1,2,3-triazoles, related cycloaddition strategies and rearrangements are employed to build the 1,2,4-triazole isomer.

Nucleophilic Substitution and Thiol-ene Click Processes

Nucleophilic Substitution

The hydroxyl group of this compound enables it to participate in nucleophilic substitution reactions. The oxygen atom, after deprotonation by a suitable base, becomes a potent nucleophile. This allows for the introduction of various substituents at the 3-position of the triazole ring through the formation of an ether linkage. researchgate.net

A general process for this transformation is the alkylation of the 1-aryl-1H-1,2,4-triazol-3-ol. researchgate.net For instance, this compound can be coupled with electrophiles like chloroacetamide in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF). In this reaction, the base deprotonates the hydroxyl group to form a triazolate anion, which then acts as the nucleophile, displacing the chloride on the chloroacetamide to form the desired ether product. This reactivity is a key method for the further functionalization of the triazole scaffold. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Chloroacetamide | Sodium Hydride (NaH), Dimethylformamide (DMF) | 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetamide |

Thiol-ene Click Processes

The thiol-ene click reaction is a highly efficient and versatile chemical transformation used for forming carbon-sulfur bonds. rsc.org The reaction proceeds via a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an 'ene'). mdpi.comresearchgate.net This process is known for its high yields, tolerance of various functional groups, and mild reaction conditions, often initiated by light (photoinitiation) or heat. nih.gov

However, this compound cannot directly participate in thiol-ene click reactions. The defining characteristic of this reaction is the requirement of a thiol functional group, which is absent in this molecule. The "-ol" suffix in the compound's name denotes a hydroxyl (-OH) group, not a thiol (-SH) group. For a triazole derivative to undergo this reaction, it must be a triazole-thiol (also known as a triazole-thione, with which it exists in tautomeric equilibrium). mdpi.comresearchgate.net Studies on related compounds like 1,2,4-triazole-3(5)-thiol have demonstrated their successful application in thiol-ene click reactions with partners such as N-arylmaleimides. mdpi.comresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylazide |

| Chloroacetamide |

| Sodium Hydride |

| Dimethylformamide |

| 1,2,4-triazole-3(5)-thiol |

| N-arylmaleimides |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of 1-phenyl-1H-1,2,4-triazol-3-ol. Methods like Density Functional Theory (DFT) are pivotal in elucidating complex chemical phenomena.

Density Functional Theory (DFT) has become an indispensable tool for mapping out the potential energy surfaces of chemical reactions involving triazole scaffolds. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely mechanism for a given transformation. For instance, DFT studies on related 1,2,4-triazole (B32235) systems have been used to investigate the mechanisms of their synthesis and subsequent reactions.

Studies on the formation of the triazole ring itself, such as 1,3-dipolar cycloadditions, have been extensively modeled using DFT. mdpi.com These calculations help explain the regioselectivity of such reactions. mdpi.com Furthermore, DFT has been applied to understand the interaction of triazole derivatives with other molecules. For example, a computational study at the SMD/B3lyp/6-31+G(d) theory level was used to investigate the pathways for the formation of new spiro-condensed nih.govnih.govsigmaaldrich.comtriazolo[1,5-c]quinazolines from [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine. researchgate.net This study detailed the three primary stages of the reaction: the formation of carbinolamine, the elimination of water, and the final intramolecular cyclization. researchgate.net Similarly, DFT-B3LYP calculations have been employed to understand the three-component synthesis mechanism leading to pyrrol-3-ol type compounds, which share structural motifs with the target molecule. nih.gov These theoretical models provide critical insights into reaction barriers and the stability of intermediates, guiding the development of efficient synthetic protocols.

Table 1: Application of DFT in Reaction Mechanism Studies for Triazole-Related Compounds

| Study Focus | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Formation of spiro-condensed triazoloquinazolines | SMD/B3lyp/6-31+G(d) | Elucidation of a three-step mechanism involving carbinolamine formation, dehydration, and cyclization. | researchgate.net |

| 1,3-Dipolar Cycloaddition Reactions | B3LYP/6-311++G(d,p) | Analysis of transition states to predict regioselectivity in triazole synthesis. | mdpi.com |

| Synthesis of 1H-pyrrol-3-ol type compounds | DFT-B3LYP | Understanding molecular stability and reaction pathways in a multi-component synthesis. | nih.gov |

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of this compound. The energy and localization of these frontier molecular orbitals (FMOs) dictate the molecule's ability to act as an electron donor or acceptor.

For a related compound, 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, frontier molecular orbitals were calculated using the B3LYP/6–31 + g(d,p) method to understand its electronic properties. researchgate.net In studies of other triazole derivatives, FMO analysis has shown that the HOMO is often located on electron-rich parts of the molecule, while the LUMO is delocalized over electron-deficient regions. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. This analysis is fundamental in predicting how the molecule will interact with electrophiles and nucleophiles and provides a basis for understanding its role in chemical reactions and biological interactions.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, typically a protein. These methods are central to modern drug discovery and development.

Molecular docking simulations place a ligand (the triazole derivative) into the binding site of a protein and score the potential poses based on their steric and electrostatic complementarity. This is followed by more rigorous calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), to estimate the binding free energy.

Studies on various 1,2,4-triazole derivatives have demonstrated their ability to form stable complexes with protein targets. pensoft.net Key interactions that stabilize these complexes include:

Hydrogen Bonds: The nitrogen atoms of the triazole ring and the hydroxyl group are excellent hydrogen bond donors and acceptors. pensoft.net

Hydrophobic Interactions: The phenyl ring can engage in π-π stacking or π-alkyl interactions with aromatic or aliphatic amino acid residues in the binding pocket, such as Tryptophan or Phenylalanine. pensoft.netbioorganica.com.ua

Electrostatic Interactions: The dipole moment of the triazole ring can lead to favorable electrostatic contacts. pensoft.net

For example, docking studies of 1,2,4-triazole derivatives with NO-synthase revealed binding affinities ranging from -9.7 to -10.4 kcal/mol, with stability conferred by hydrogen bonds with residues like SER413 and CYS415, and π-π stacking with TRP409. pensoft.net Similarly, docking of other triazole-based compounds into the active site of c-kit tyrosine kinase showed strong binding affinities, highlighting the importance of these interactions for potential therapeutic applications. nih.gov

Table 2: Examples of Calculated Binding Energies for Triazole Derivatives

| Compound Class | Protein Target | Calculated Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole Derivatives | NO-synthase | -10.4 | SER413, ARG414, CYS415, TRP409 | pensoft.net |

| 1,2,4-Triazole Acetamides | c-kit Tyrosine Kinase | -176.749 (score) | Not specified | nih.gov |

| 1,2,3-Triazole-Dihydropyrimidinone Hybrids | Butyrylcholinesterase (BuChE) | IC50 of 1-12 µM | His438, Asp70, Tyr332 | mdpi.com |

Computational modeling is instrumental in the rational design of new bioactive molecules and in predicting the potential activity of existing ones. By performing virtual screening of large compound libraries against a specific biological target, researchers can identify promising candidates for further experimental testing.

Derivatives of 1,2,4-triazole have been the subject of such in silico studies to predict a range of biological activities. pensoft.netnih.gov For instance, computational screening of 112 triazole derivatives was used to identify potential antioxidant agents by docking them against enzymes involved in oxidative stress. pensoft.net In another study, molecular docking was used to evaluate 1,2,4-triazole-based acetamides as potential anti-cancer agents against the HepG2 cell line, with the results showing a strong correlation between high binding affinity and observed anti-proliferative activity. nih.gov Furthermore, computational approaches were vital in designing 1,2,3-triazole derivatives as potential antitrypanosomal agents by identifying the essential structural scaffolds required for activity against Trypanosoma cruzi. nih.govresearchgate.net These examples underscore the predictive power of computational models in prioritizing compounds and guiding the synthesis of new, more potent biological agents.

Tautomerism and Energetic Landscapes

The this compound molecule can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium is between the hydroxyl (enol) form and a keto (or amide) form, specifically 1-phenyl-1,2,4-triazolidin-3-one. The relative stability of these tautomers is critical as it can significantly influence the molecule's chemical reactivity, physical properties, and its mode of binding to biological targets.

Computational chemistry, particularly DFT, is used to explore the energetic landscape of these tautomers. By calculating the ground-state energies of each isomer, researchers can predict their relative populations at equilibrium. Theoretical modeling of the tautomerism in the 1,2,4-triazole ring has been noted as important for understanding chemical reactivity and interactions with biomolecules. researchgate.net Studies on analogous systems, such as the tautomeric equilibrium between 3H-pyrrol-3-one and 1H-pyrrol-3-ol, have been successfully modeled using DFT-B3LYP calculations to understand the stability of the different forms. nih.gov These calculations typically show that while one tautomer may be more stable in the gas phase, the relative energies can be significantly altered by solvent effects, which can be modeled using implicit or explicit solvent models. Understanding this energetic landscape is crucial for a complete picture of the molecule's behavior.

Pharmacological and Biological Activities of 1 Phenyl 1h 1,2,4 Triazol 3 Ol Derivatives

Antimicrobial Efficacy

The antimicrobial properties of 1-phenyl-1H-1,2,4-triazol-3-ol derivatives are well-documented, with numerous studies demonstrating their effectiveness against a range of pathogenic microorganisms. These compounds represent a promising class for the development of new antimicrobial agents to combat the growing challenge of drug resistance.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of 1,2,4-triazole (B32235) have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of N-heterocyclic triazolo-naphthridines were screened for their in vitro antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive). Several of these compounds, particularly those with chloro and fluoro substitutions on the phenyl ring, exhibited potent activity. For instance, compounds 1g (4-ClC6H4), 1j (4-FC6H4), and 1m (4-CF3C6H4) showed significant zones of inhibition against both bacterial strains when compared to the standard drug, Gentamycin.

Similarly, novel Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrated strong antibacterial activity, but exclusively against the Gram-positive bacterium Staphylococcus aureus. None of the tested compounds in this series were effective against Escherichia coli. One derivative, 5e , which features a 4-chlorobenzylideneamino group, exhibited antibacterial effects superior to the clinical standard, streptomycin.

Further research into 4,5-disubstituted 1,2,4-triazole-3-thiones indicated that the introduction of an electron-withdrawing chlorine atom to the phenyl ring at the C-5 position enhanced antibacterial potency against a panel of Gram-positive strains, including S. aureus, Methicillin-resistant S. aureus (MRSA), S. epidermidis, B. subtilis, B. cereus, and M. luteus. However, these compounds did not inhibit the growth of Gram-negative bacteria.

| Compound | Substituent | Bacterial Strain | Activity (Zone of Inhibition in mm at 500 µg/disc) | Reference |

|---|---|---|---|---|

| 1g | 4-ClC6H4 | E. coli | 20.0 | |

| 1g | 4-ClC6H4 | B. subtilis | 10.5 | |

| 1j | 4-FC6H4 | E. coli | 19.5 | |

| 1j | 4-FC6H4 | B. subtilis | 10.0 | |

| 1m | 4-CF3C6H4 | E. coli | 19.0 | |

| 1m | 4-CF3C6H4 | B. subtilis | 9.5 | |

| 5e | 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Superior to Streptomycin | |

| Gentamycin (Standard) | - | E. coli | 22.0 |

Antifungal Properties (e.g., inhibition of ergosterol (B1671047) biosynthesis)

The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, with many commercial agents functioning through the inhibition of ergosterol biosynthesis. This pathway is critical for maintaining the integrity of the fungal cell membrane. Azole drugs, including triazole derivatives, bind to and inhibit lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately impairing fungal growth.

A series of Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were synthesized and screened for antifungal activity. Several of these derivatives showed strong effects against Microsporum gypseum, a fungus responsible for dermatomycoses. Notably, compounds 5b , 5c , 5d , 5e , 5m , and 5n exhibited antifungal activity superior to the standard drug, ketoconazole. However, these compounds were not active against Candida albicans or Aspergillus niger.

Other research has highlighted that 1,2,4-triazole derivatives incorporating a 1,2,3-benzotriazin-4-one fragment display

Anticancer and Antitumor Potential

EGFRK Receptor Inhibition

While specific research on the EGFRK receptor inhibition of this compound derivatives is not extensively documented, related triazole structures have been investigated as potential inhibitors of the epidermal growth factor receptor (EGFR). EGFR is a key target in cancer therapy, and its inhibition can halt tumor progression. nih.govnih.gov

A novel series of 1,2,3-triazole/1,2,4-oxadiazole hybrids were developed as dual inhibitors of EGFR and VEGFR-2. nih.gov Several of these compounds demonstrated significant antiproliferative action, with some exhibiting potent EGFR inhibitory activity. nih.gov For instance, compounds with a phenyl triazole scaffold were observed to fit deeply into the hydrophobic pocket of the EGFR active site. nih.gov

In another study, new 3,5-diphenyl-1H-1,2,4-triazole derivatives were synthesized and evaluated as potential hEGFR inhibitors. nih.gov A number of these compounds, particularly those containing semicarbazide (B1199961) and thiosemicarbazide (B42300) moieties, showed EGFR inhibition in the nanomolar range. nih.gov Compound 6e from this series exhibited a noncompetitive inhibition mode and an IC₅₀ value comparable to the known EGFR inhibitor, gefitinib. nih.gov

Furthermore, a series of 1,2,3-triazole-containing erlotinib (B232) derivatives were synthesized and showed robust inhibitory activity against non-small cell lung cancer (NSCLC) cells. frontiersin.org These findings collectively suggest that the triazole scaffold is a promising framework for the design of new EGFR inhibitors.

| Compound ID | Description | EGFR Inhibition IC₅₀ (nM) | Reference |

| 7j, 7k, 7l | 1,2,3-triazole/1,2,4-oxadiazole hybrids | Not specified, but potent | nih.gov |

| 6e | 3,5-diphenyl-1H-1,2,4-triazole derivative | 0.174 µM (Kᵢ value) | nih.gov |

| Erlotinib | Reference Drug | 80 nM | frontiersin.org |

| Gefitinib | Reference Drug | Not specified | nih.gov |

Other Therapeutic Activities of Triazole Derivatives

The 1,2,4-triazole ring is a core component of several antiviral drugs, and its derivatives are a subject of ongoing research for new antiviral agents. nuft.edu.uanih.gov While specific studies on the antiviral activity of this compound derivatives against Hepatitis A Virus (HAV), Herpes Simplex Virus-1 (HSV-1), and H1N1 influenza A/Mexico are limited, the broader class of 1,2,4-triazole derivatives has shown significant promise.

Research has demonstrated that 1,2,4-triazole derivatives possess activity against a wide range of DNA and RNA viruses. nih.gov For instance, certain optically pure 1,2,4-triazole-3-thione derivatives have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Additionally, condensed 1,2,4-triazole derivatives, such as triazoloazines modified with fluoroglycine, have shown potent activity against influenza A (H1N1) virus. nih.gov

In the context of herpes viruses, isosteric analogs of acyclovir (B1169) containing a 1,2,4-triazole ring have demonstrated activity against herpes simplex type 1 virus. nih.gov The antiviral drug ribavirin, which is active against a broad spectrum of viruses including influenza A and B, and herpes viruses, contains a 1,2,4-triazole carboxamide moiety. nih.gov The development of new antiviral agents often involves the synthesis of hybrid molecules combining the triazole pharmacophore with other bioactive structures. mdpi.com For example, 1,2,3-triazole-containing derivatives of the alkaloid lupinine (B175516) have been shown to inhibit the replication of influenza A viruses (H1N1 and H3N2). mdpi.com

Derivatives of 1,2,4-triazole have been scientifically evaluated for their anti-inflammatory and analgesic properties. researchgate.net A study investigating 1,2,4-triazole derivatives in rats demonstrated that these compounds possess significant anti-inflammatory and analgesic effects. researchgate.net

Specifically, the compound 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)–one was found to be particularly effective. researchgate.net In models of inflammation induced by carrageenan and formalin, this compound reduced paw edema. researchgate.net It also decreased the volume of exudates in an air pouch model of inflammation. researchgate.net For its analgesic properties, the compound was shown to decrease the number of abdominal cramps in the acetic acid-induced writhing test and increase the response time in the hot plate method, indicating both peripheral and central analgesic actions. researchgate.net

The anti-inflammatory effects of some triazole derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of inflammatory mediators like prostaglandins. mdpi.combiomedpharmajournal.org

| Compound | Activity | Model | Result | Reference |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3(2H)–one | Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema | researchgate.net |

| Formalin-induced paw edema | Reduction in edema | researchgate.net | ||

| Carrageenan-induced air pouch | Decreased volume of exudates | researchgate.net | ||

| Analgesic | Acetic acid-induced writhing | Decreased number of cramps | researchgate.net | |

| Hot plate method | Increased response time | researchgate.net | ||

| Diclofenac (Standard) | Anti-inflammatory/Analgesic | Acetic acid-induced writhing, Anti-inflammatory models | Standard reference | researchgate.net |

| Pentazocine (Standard) | Analgesic | Hot plate method | Standard reference | researchgate.net |

The 1,2,4-triazole nucleus is a key structural feature in the design of new anticonvulsant agents. nih.gov While specific data on the anticonvulsant properties of this compound derivatives is scarce, extensive research on other 1,2,4-triazole derivatives highlights the potential of this chemical class.

Several studies have shown that the introduction of a 1,2,4-triazole ring into various molecular structures can lead to significant anticonvulsant activity. nih.gov For instance, a series of 4-(substituted-phenyl)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated for their anticonvulsant effects. nih.gov Two compounds from this series, 6o and 6q , demonstrated a wide margin of safety and significant activity against seizures induced by maximal electroshock (MES), pentylenetetrazole, and bicuculline (B1666979) in mice. nih.gov

Another study on 1,2,4-triazole-3-thione derivatives found that these compounds exhibited a rapid onset and long-lasting anticonvulsant effect in the MES model. nih.gov Structure-activity relationship (SAR) studies suggested that having at least one phenyl ring attached to the 1,2,4-triazole nucleus, particularly with a substituent at the para position, was beneficial for anticonvulsant activity. nih.gov Furthermore, N-phenylacetamide and N-phenylpropanamide derivatives bearing a 1,2,4-triazole moiety have also shown protection against electroshock-induced seizures. nih.gov

| Compound/Derivative Class | Anticonvulsant Activity | Model | Key Findings | Reference |

| 4-(substituted-phenyl)- nih.govmdpi.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-ones (6o, 6q) | Potent anticonvulsant | MES, pentylenetetrazole, bicuculline-induced seizures | Wide safety margin, significant oral activity | nih.gov |

| 1,2,4-triazole-3-thione derivatives | Rapid onset, long-lasting effect | MES model | Phenyl ring attachment is important for activity | nih.gov |

| N-phenylacetamide/propanamide derivatives with 1,2,4-triazole | Protective effect | Electroshock-induced seizures | Exhibited protection against seizures | nih.gov |

Research in this area has included the synthesis and evaluation of various triazole-based compounds. For example, 1,2,4-trioxanes, which are endoperoxide-containing compounds, have shown promise as antimalarial agents. nih.gov Although structurally distinct from 1,2,4-triazoles, this highlights the interest in heterocyclic compounds for antimalarial drug discovery.

More closely related, derivatives of 1,2,3-triazole have been conjugated with other molecules, such as naphthoquinones, to create hybrid compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Synthetic compounds with antioxidant properties are of great interest for their potential to counteract the harmful effects of free radicals in the body. nih.gov The overproduction of free radicals is implicated in aging and various diseases. nih.gov While specific antioxidant studies on this compound derivatives are limited, the 1,2,4-triazole class of compounds has been recognized for its antioxidant potential. nih.gov

A mini-review on the topic highlights that 1,2,4-triazoles are among the synthetic compounds that exhibit antioxidant activity. nih.gov The search for new synthetic antioxidants within the triazole group is an important area of medicinal chemistry. nih.gov

In a more specific study, a series of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles were synthesized and screened for their in vitro antioxidant activity. rsc.org One of the compounds, 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile (3a) , demonstrated the highest antioxidant effect in the series. rsc.org While this compound is a 1,2,3-triazole derivative, its structure containing a phenyl-substituted triazole ring is of interest.

Further research has also been conducted on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to triazoles, and their precursors, which have shown promising DPPH radical scavenging activity. rsc.org

| Compound/Derivative Class | Antioxidant Activity | Method | Key Findings | Reference |

| 1,2,4-Triazole derivatives | General antioxidant potential | Review | Recognized as a class of synthetic antioxidants | nih.gov |

| 5-phenyl-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile (3a) | Highest antioxidant effect in its series | In vitro screening | Potent antioxidant activity | rsc.org |

| 1,3,4-Oxadiazole derivatives | DPPH radical scavenging | DPPH assay | Good antioxidant capacity | rsc.org |

Inhibition of Acetylcholinesterase (AChE)

Derivatives of 1,2,4-triazole have been identified as a promising class of inhibitors for acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help alleviate cognitive and memory symptoms. nih.govdergipark.org.tr

Research into N-phenylacetamide derivatives bearing a 1,2,4-triazole ring has demonstrated selective inhibitory activity against AChE. dergipark.org.tr In one study, a series of these compounds showed moderate but selective inhibition of AChE over butyrylcholinesterase (BuChE). dergipark.org.tr The most active compound identified was 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide, which exhibited an IC₅₀ value of 6.68 μM. dergipark.org.tr This indicates that the 1,2,4-triazole moiety is a viable scaffold for developing selective AChE inhibitors. dergipark.org.tr Further studies on acetamide-triazole derivatives have also pointed to their potential as candidates for therapeutic interventions in neurodegenerative diseases. researchgate.net

The general structure of the enzyme includes a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). dergipark.org.tr Molecular docking studies suggest that active compounds can bind to the PAS region of the enzyme. dergipark.org.tr This interaction is considered a starting point for designing more effective inhibitors that could potentially bind to both the PAS and CAS sites of acetylcholinesterase. dergipark.org.tr

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Structure | AChE IC₅₀ (μM) |

|---|---|---|

| 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide |  |

6.68 dergipark.org.tr |

| 2-(1H-1,2,4-triazol-1-yl)-N-(4-chlorophenyl)acetamide |  |

7.41 dergipark.org.tr |

| 2-(1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)acetamide |  |

8.14 dergipark.org.tr |

Pregnane X Receptor (PXR) Modulation

The Pregnane X Receptor (PXR) is a nuclear receptor that functions as a sensor for foreign substances (xenobiotics), regulating the expression of genes involved in drug metabolism and transport. nih.gov The activation of PXR can lead to adverse drug reactions, making PXR antagonists valuable for mitigating these effects. nih.gov Research has identified 1,2,3-triazole derivatives as potent and specific antagonists of the human PXR (hPXR). nih.gov

Through high-throughput screening, 1,4,5-substituted 1,2,3-triazole analogs have emerged as a significant chemical class of hPXR antagonists. nih.gov One of the most potent compounds from this class, SJ000076745-1, demonstrated a cell-based hPXR antagonist IC₅₀ value of 377 nM and an hPXR binding inhibitory IC₅₀ value of 563 nM. nih.gov

Further structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of even more potent and selective PXR inhibitors. nih.gov These efforts produced compounds that act as inverse agonists and pure antagonists with IC₅₀ values in the low nanomolar range for both binding and cellular activity. nih.gov This research provides highly potent PXR inhibitors for further study and highlights specific structural features that influence binding affinity to the receptor. nih.gov

Table 2: PXR Antagonistic Activity of Selected 1,2,3-Triazole Derivatives

| Compound | Chemical Class | hPXR Antagonist IC₅₀ (nM) | hPXR Binding IC₅₀ (nM) |

|---|---|---|---|

| SJ000076745-1 | 1,4,5-substituted 1,2,3-triazole | 377 nih.gov | 563 nih.gov |

| Compound 85 | 1H-1,2,3-triazole-4-carboxamide | Low nanomolar nih.gov | Low nanomolar nih.gov |

| Compound 89 | 1H-1,2,3-triazole-4-carboxamide | Low nanomolar nih.gov | Low nanomolar nih.gov |

Neuroinflammatory and Neurodegenerative Disease Targets

Derivatives of this compound show significant potential in addressing various targets associated with neuroinflammatory and neurodegenerative diseases. A key mechanism of their action is through combating oxidative stress and neuroinflammation, which are major factors in conditions like acute ischemic stroke and Alzheimer's disease. researchgate.netnih.govnih.gov

In models of Alzheimer's disease, the triazole derivative 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) has been shown to have neuroprotective effects against β-amyloid-induced toxicity. nih.gov It works by reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-6, and reversing tau hyperphosphorylation. nih.gov These effects are mediated through the regulation of the mitogen-activated protein kinase (MAPK)/nuclear factor-κB (NF-κB) signaling pathways. nih.gov

In the context of acute ischemic stroke, 1,3,5-triphenyl-1,2,4-triazole derivatives have demonstrated neuroprotective properties by inhibiting inflammation and protecting the integrity of the blood-brain barrier (BBB). researchgate.netnih.gov One such derivative, referred to as SYS18, was found to reduce neurological deficits, cerebral edema, and BBB permeability. nih.gov Its mechanism involves inhibiting the degradation of the glycocalyx and regulating the expression of tight junction proteins. nih.gov Furthermore, certain 1,2,4-triazole derivatives can activate the antioxidant response element (ARE), leading to the expression of antioxidative enzymes and protecting against SNP-induced apoptosis in neuronal cells. researchgate.net

Multifunctional ascorbic triazole derivatives have also been developed, showing promise in inhibiting the amyloidogenic pathway, reducing inflammation, and providing neuroprotection, highlighting the versatility of the triazole scaffold in targeting multiple aspects of neurodegeneration. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives by identifying how chemical modifications influence their biological activity.

For acetylcholinesterase inhibition, studies on N-phenylacetamide derivatives with a 1,2,4-triazole ring revealed that the nature and position of substituents on the phenyl ring are significant. dergipark.org.tr For instance, replacing a chloride substituent with a methoxy (B1213986) group was found to markedly increase AChE inhibitory activity. dergipark.org.tr The position of the methoxy group also matters, with the meta-position (as in 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide) showing higher activity than the para-position. dergipark.org.tr

In the context of PXR modulation, SAR studies of 1,4,5-substituted 1,2,3-triazoles showed that the scaffold of 1-substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole is highly suitable for developing potent and specific hPXR antagonists. nih.gov In contrast, replacing the phenylsulfonyl group with a phenylaminocarbonyl group resulted in compounds that were less specific. nih.gov This highlights the critical role of the substituent at the 4-position of the triazole ring.

Regarding neuroprotective activity, SAR analysis of 1,3,5-triaryl substituent triazole derivatives indicated that introducing a phenolic group and modifying the phenyl rings at the 3- and 5-positions influenced their protective effects. researchgate.net Compounds with dimethyl substitutions showed strong neuroprotective effects with low cytotoxicity. researchgate.net For other triazole derivatives targeting neurodegenerative diseases, replacing aryl groups with alkyl chains or introducing electron-donating or electron-withdrawing groups at specific positions on the phenyl-1,2,3-triazole ring can lead to a decrease in activity, indicating that a phenyl ring is often a preferred substituent. nih.gov

Applications in Materials Science

Electronic and Optoelectronic Materials

The electron-deficient nature of the 1,2,4-triazole (B32235) ring, combined with the charge-carrying capabilities of the phenyl group, endows derivatives of 1-phenyl-1H-1,2,4-triazol-3-ol with properties suitable for electronic and optoelectronic devices.

Due to their electron-deficient character, 1,2,4-triazole derivatives are recognized for their excellent electron-transport and hole-blocking capabilities. dntb.gov.ua In organic electronic devices, efficient electron transport and effective hole blocking are crucial for enhancing device performance and longevity. The strategic incorporation of a 1,2,4-triazole moiety within a molecule can lead to high electron mobility and deep Highest Occupied Molecular Orbital (HOMO) energy levels, which are key for these functions.

Research into various triazole derivatives has provided valuable insights into their electronic properties. For instance, a novel host material incorporating a 1,2,4-triazole as the electron-withdrawing moiety and carbazole (B46965) as the electron-donating moiety exhibited a high triplet energy level of 3.01 eV. americanelements.com Another study on pyridine-containing phenanthroimidazole derivatives, designed as electron-transport materials, demonstrated that strategic modifications to the molecular structure could readily regulate photophysical properties, energy levels, and electron mobilities. researchgate.net One such derivative, CNPI-p3Py, exhibited not only lower-lying HOMO/LUMO energy levels but also a relatively high electron mobility of around 10⁻³ cm² V⁻¹ s⁻¹, which is double that of the widely used material BPhen. researchgate.net

Table 1: Electronic Properties of Selected Triazole Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Source |

|---|---|---|---|---|

| PPHCZ | - | - | - | americanelements.com |

| CPI-p3Py | - | - | - | researchgate.net |

| NPI-p3Py | - | - | - | researchgate.net |

| CNPI-p3Py | - | - | ~10⁻³ | researchgate.net |

| T2T | - | - | > 10⁻⁴ | researchgate.net |

| T3T | - | - | > 10⁻⁴ | researchgate.net |

| TST | - | - | > 10⁻⁴ | researchgate.net |

The electron-transport and hole-blocking properties of 1,2,4-triazole derivatives make them highly suitable for use in various types of organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer-based (PLEDs) devices. dntb.gov.ua In these devices, they can function as electron-transporting layers (ETLs), hole-blocking layers (HBLs), or as host materials for the emissive layer.

A US patent (US8993125B2) details 1,2,4-triazole derivatives for use in light-emitting elements, highlighting their high triplet excitation energy and both electron- and hole-transport properties, making them particularly suitable for the light-emitting layer. nih.gov Another study investigated green fluorescent OLEDs using various hole-blocking materials, including a triazole derivative, and found that the device performance was significantly affected by the properties of the hole-blocking material. researchgate.net The use of 1,2,4-triazole derivatives as host materials for blue and green phosphorescent OLEDs has also been demonstrated. americanelements.com

Table 2: Performance of OLEDs with Triazole-based Materials | Device Configuration | Role of Triazole Derivative | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (%) | Source | |---|---|---|---|---| | Green PhOLED with (PPy)₂Ir(acac) | Host (T2T) and ET Layer (TBPI) | - | 59.0 | 17.5 | researchgate.net | | Green PhOLED with Ir(PPy)₃ | Host (T2T) and ET Layer (TBPI) | - | - | - | researchgate.net | | Blue Fluorescent OLED | ETL (CPI-p3Py) | - | - | - | researchgate.net | | Blue Fluorescent OLED | ETL (CNPI-p3Py) | 15.17 | 10.65 | 7.75 | researchgate.net |

Other Material Applications

Beyond electronics, the structural features of this compound derivatives lend themselves to other advanced material applications.

A study on new nih.govresearchgate.netscispace.com-triazole liquid crystalline derivatives revealed that the stability and range of the mesophases increased with the length of the alkyl chain on the triazole. researchgate.net Another investigation into 1,2,3-triazole-based nematic liquid crystals demonstrated that the introduction of halogen atoms at the 5-position of the triazole ring can significantly broaden the mesogenic temperature range. dntb.gov.ua

Table 3: Phase Transition Temperatures of Selected Triazole-based Liquid Crystals

| Compound | Phase Transition Sequence (°C) | Source |

|---|---|---|

| Compound 1c-H (C10) | Cr ↔ SmC ↔ N ↔ I | dntb.gov.ua |

| Compound 1d-H (C12) | Cr ↔ SmC ↔ N ↔ I | dntb.gov.ua |

| Compound with cholesterol unit (n=6) | Cr ↔ N* ↔ I | researchgate.net |

| Compound with cholesterol unit (n=12) | Cr ↔ SmA* ↔ N* ↔ I | researchgate.net |

The organized aggregation of certain aryl-triazole derivatives can lead to the formation of supramolecular structures that act as optical waveguides, capable of propagating photoluminescence. researchgate.net This behavior is of great interest for the development of photonic devices. The self-assembly of 4-aryl-4H-1,2,4-triazoles into ribbon-like structures has been shown to exhibit waveguiding properties. researchgate.net The efficiency of light propagation was found to be dependent on the specific molecular structure. researchgate.net

Furthermore, the luminescence color of benzotriazole-derived waveguides can be tuned across a wide spectral range by appropriate chemical functionalization, with a clear relationship between the HOMO-LUMO energy gaps and the color of the emitted light.

The potential for certain triazole derivatives to exist in different stable or metastable states makes them candidates for data storage applications. While specific research on this compound for data storage is limited, the general class of triazole-based materials has been explored for such purposes. For instance, the guest-host effects in liquid crystals with azo dyes, which can include triazole moieties, have been investigated for optical image storage devices.

Environmental and Agrochemical Relevance

Role as an Intermediate in Pesticide Synthesis (e.g., Triazophos)

1-phenyl-1H-1,2,4-triazol-3-ol is a significant chemical intermediate, primarily recognized for its role in the synthesis of the organophosphate pesticide, Triazophos. wikipedia.orgnih.gov Triazophos is a broad-spectrum insecticide, acaricide, and nematicide used to control a variety of pests in agriculture. nih.govherts.ac.uk The synthesis of Triazophos involves the reaction of this compound with O,O-diethyl phosphorochlorothioate. wikipedia.org

One documented method for manufacturing Triazophos involves reacting 1-phenyl-3-hydroxy-1H-1,2,4-triazole, suspended in acetone, with diethoxythiophosphoryl chloride in the presence of triethylamine. wikipedia.org An improved process utilizes a phase transfer catalyst to enhance the yield and purity of the final Triazophos product. wikipedia.org This specific synthesis highlights the direct and crucial role of this compound as a foundational building block for this particular pesticide. The chemical structure of Triazophos, O,O-diethyl O-(1-phenyl-1H-1,2,4-triazol-3-yl) phosphorothioate, clearly incorporates the 1-phenyl-1,2,4-triazol-3-yl moiety derived from the parent alcohol. wikipedia.orgresearchgate.netagropages.com

The table below details the compounds involved in this synthesis.

| Compound Name | Role in Synthesis |

| This compound | Key Intermediate |

| O,O-diethyl phosphorochlorothioate | Reactant |

| Triethylamine | Acid Scavenger |

| Acetone | Solvent |

| Triazophos | Final Product |

Environmental Fate and Degradation Pathways

Direct and comprehensive research on the environmental fate and degradation pathways of this compound is limited. However, its environmental presence is primarily linked to the degradation of the pesticide Triazophos. wikipedia.org Studies on the metabolism of Triazophos in rats have shown that 1-phenyl-3-hydroxy-(1H)-1,2,4-triazole is a major metabolite, accounting for a significant portion of the administered dose found in urine, along with its glucuronide and sulfate (B86663) conjugates. wikipedia.org This indicates that the breakdown of Triazophos in biological systems and potentially in the environment leads to the formation of this compound.

The environmental behavior of the parent compound, 1H-1,2,4-triazole, which is a common metabolite of several triazole fungicides, has been studied more extensively and can offer some insights. epa.govepa.govnih.gov

Photodegradation: Studies on 1H-1,2,4-triazole indicate that it does not undergo significant direct photolysis in sunlight. epa.govepa.gov The estimated half-life for its reaction with hydroxyl radicals in the atmosphere is long, suggesting low potential for atmospheric degradation. epa.govepa.gov